2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
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Overview
Description
2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a 1,2,4-triazole ring, a pyridine ring, and a benzyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the pyridine ring: This step involves the reaction of the triazole intermediate with pyridine derivatives under suitable conditions.
Attachment of the benzyl group: This can be done through nucleophilic substitution reactions.
Formation of the final compound: The final step involves the reaction of the intermediate with N-phenylacetamide under appropriate conditions to yield the target compound
Chemical Reactions Analysis
2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and antiviral activities.
Biological Research: It is used to investigate the interactions with various biological targets and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules
Mechanism of Action
The mechanism of action of 2-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
4-Benzyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and pyridine rings but lacks the N-phenylacetamide group.
1,2,4-Triazole derivatives: These compounds are known for their diverse biological activities and are used in various medicinal applications
Properties
Molecular Formula |
C22H19N5OS |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C22H19N5OS/c28-20(24-19-9-5-2-6-10-19)16-29-22-26-25-21(18-11-13-23-14-12-18)27(22)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,24,28) |
InChI Key |
OVQXQSZCUUMTSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
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